2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate
Description
The compound 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate features a central 2,6-dimethylphenyl ring substituted at the para position with an acetyl group bearing a (4-methylphenyl)sulfonyl moiety. This acetyl-sulfonyl unit is esterified with an N,N-dimethylcarbamate group. The (4-methylphenyl)sulfonyl substituent (abbreviated as Tos in some contexts ) contributes to the molecule’s electronic and steric profile, influencing its reactivity and physical properties.
Properties
IUPAC Name |
[2,6-dimethyl-4-[2-(4-methylphenyl)sulfonylacetyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-13-6-8-17(9-7-13)27(24,25)12-18(22)16-10-14(2)19(15(3)11-16)26-20(23)21(4)5/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSOHVUXUFDJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C(=C2)C)OC(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Friedel-Crafts acylation of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction produces the acetylated sulfonyl compound, which is then reacted with 2,6-dimethylphenol to form the final product through a series of substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamate groups are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: 4-{2-[(4-Fluorophenyl)Sulfonyl]Acetyl}-2,6-Dimethylphenyl N,N-Dimethylcarbamate (CAS 339112-17-3)
The closest structural analog replaces the 4-methylphenylsulfonyl group with a 4-fluorophenylsulfonyl substituent. Below is a detailed comparison:
Electronic and Steric Effects
- Electron-Donating vs. In contrast, the fluoro analog’s electron-withdrawing fluorine enhances the sulfonyl group’s polarity, increasing its capacity to stabilize negative charges or participate in hydrogen bonding .
- Steric Impact : The 4-methyl group introduces greater steric hindrance compared to fluorine, which may affect crystal packing (as seen in related N-arylformamide analogs ) or binding interactions in biological systems.
Physicochemical Implications
- Solubility : The fluoro analog’s higher electronegativity may improve solubility in polar solvents, whereas the methylated compound could exhibit greater lipophilicity.
- Thermal Stability : Methyl groups typically enhance thermal stability compared to halogens, though phase transitions in similar structures (e.g., N-(4-methylphenyl)formamide) suggest substituent-dependent polymorphism .
Other Potential Analogs
- Carbamate Variants: Replacing N,N-dimethylcarbamate with ethyl or phenyl groups might modulate bioactivity, as seen in pesticidal carbamates like fenoxycarb .
Biological Activity
2,6-Dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate (CAS No. 339100-89-9) is a synthetic compound with a complex structure that includes a carbamate group and a sulfonyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including anticancer and antimicrobial properties.
- Molecular Formula: CHNOS
- Molecular Weight: 389.47 g/mol
- Structure: The compound features multiple functional groups that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate group is known to inhibit certain enzymes, while the sulfonyl group may interact with cellular proteins, leading to various biological effects such as:
- Inhibition of Cell Growth: Studies suggest that the compound can inhibit the proliferation of cancer cells.
- Induction of Apoptosis: The mechanism involves the activation of apoptotic pathways, potentially through mitochondrial dysfunction and caspase activation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a related compound (IMB-1406) demonstrated significant cytotoxicity against various cancer cell lines, with IC values ranging from 6.92 to 8.99 μM, outperforming established drugs like Sunitinib .
Table 1: In Vitro Antitumor Activity Comparison
| Compound | Cell Line | IC (μM) | Inhibition Rate (%) |
|---|---|---|---|
| IMB-1406 | A549 | 8.99 | 100.07 |
| HepG2 | 6.92 | 99.98 | |
| DU145 | 7.89 | 99.93 | |
| MCF7 | 8.26 | 100.39 | |
| Sunitinib | A549 | 10.36 | 100.02 |
| HepG2 | 7.60 | 98.61 | |
| DU145 | 7.99 | 86.51 | |
| MCF7 | 8.65 | 88.89 |
Mechanistic Insights
The mechanism by which these compounds exert their antitumor effects includes:
- Cell Cycle Arrest: Research indicates that treatment with similar compounds leads to S-phase arrest in cancer cells.
- Apoptotic Pathways: Activation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 have been observed, leading to increased activation of caspase-3 .
Case Studies and Research Findings
Several case studies have been conducted on compounds with similar structures:
- Study on HepG2 Cells: A study demonstrated that treatment with related compounds resulted in significant apoptosis and cell cycle alterations in HepG2 liver cancer cells .
- Comparative Analysis: Research comparing different derivatives showed that modifications in functional groups significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR).
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate?
- Methodological Answer : Synthesis typically involves coupling the sulfonyl-acetyl moiety to the carbamate backbone under mild acidic or basic conditions. A validated approach includes reacting 4-methylphenylsulfonylacetyl chloride with a phenolic intermediate (e.g., 2,6-dimethyl-4-hydroxyphenyl N,N-dimethylcarbamate) in anhydrous dichloromethane with triethylamine as a base. Yields can reach >90% with optimized stoichiometry (1:1.2 molar ratio of phenol to acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms successful acylation .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for sulfonyl-linked aryl groups), methyl groups on the carbamate (δ 2.8–3.1 ppm), and acetyl protons (δ 2.1–2.3 ppm).
- ¹³C NMR : Peaks at δ 165–170 ppm confirm carbonyl groups (carbamate and acetyl). Sulfonyl carbons appear at δ 120–125 ppm.
- IR : Strong absorptions at 1730 cm⁻¹ (C=O stretch, carbamate), 1680 cm⁻¹ (acetyl C=O), and 1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
- X-ray crystallography (if applicable): Resolves bond angles and torsional strain in the sulfonyl-acetyl linkage .
Q. What are the thermal stability and melting point ranges observed for this compound?
- Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition above 250°C. Melting points for structurally analogous sulfonamide-carbamates range between 201–218°C, depending on substituent bulk and crystallinity. Differential scanning calorimetry (DSC) can identify polymorphic transitions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Workflow Adaptation : Reference optimization strategies for biamide derivatives, such as adjusting stoichiometry and employing microwave-assisted synthesis for faster kinetics .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer : Discrepancies between calculated and observed elemental analysis (e.g., C/H/N/S percentages) may arise from hydration or solvent retention. Address this by:
- Drying samples under high vacuum (≤0.1 mmHg) for 24 hours.
- Cross-validating NMR data with computational tools (e.g., DFT simulations for expected chemical shifts).
- Repeating IR under controlled humidity to rule out moisture interference .
Q. What strategies validate the compound’s structural conformation and stereoelectronic effects?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for similar carbamates with sulfonyl linkages (e.g., bond lengths: C–S ≈ 1.76 Å; C–O ≈ 1.21 Å) .
- DFT calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to assess electronic effects of the sulfonyl-acetyl group .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Backbone Modification : Introduce heteroatoms (e.g., O→S in the carbamate) or alkyl chains to alter lipophilicity.
- Reference SAR frameworks : Adapt methodologies from biamide derivatives, where substituent changes correlate with bioactivity shifts .
Q. How to address bioactivity discrepancies across studies?
- Methodological Answer :
- Purity Assurance : Re-test the compound after HPLC purification (≥98% purity).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Meta-Analysis : Compare results with structurally related sulfonamide-carbamates, noting trends in logP and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
